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Compound of Interest

Compound Name: 4-(2-Hydroxypropoxy)but-2-yn-1-ol

Cat. No.: B167393

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and synthesis of 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Due to the limited availability
of specific experimental data for the ortho-methoxy isomer, this guide also includes
comparative data for the well-characterized para-methoxy isomer, 1-(4-Methoxyphenyl)-4-(4-
nitrophenyl)piperazine (CAS No. 74852-61-2), a key intermediate in the synthesis of widely
used antifungal agents.

Chemical Structure and Properties

1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a disubstituted arylpiperazine. The core
structure consists of a piperazine ring N-substituted with a 2-methoxyphenyl group at one
nitrogen and a 4-nitrophenyl group at the other. The presence of the electron-donating methoxy
group and the electron-withdrawing nitro group on the phenyl rings influences the molecule's
electronic properties and reactivity.

While a specific CAS Number for 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is not readily
available in public databases, its chemical identity is defined by its structure. For comparative
purposes, the properties of the para-isomer are well-documented.

Table 1: Physicochemical Properties
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1-(2-Methoxyphenyl)-4-(4-

1-(4-Methoxyphenyl)-4-(4-

Property nitrophenyl)piperazine nitrophenyl)piperazine[1]
(Predicted/Inferred) [2][3][4]
CAS Number Not available 74852-61-2
Molecular Formula C17H19N303 C17H19N303
Molecular Weight 313.36 g/mol 313.35 g/mol
Expected to be a solid, likely
Appearance crystalline, with a yellowish Yellow to brown solid.[1][2]
hue.
Melting Point Data not available. 189-190 °CJ[2]
Boiling Point Predicted: >500 °C Predicted: 515.7+50.0 °C[2]
Density Data not available. Predicted: 1.239+0.06 g/cm3[2]
Expected to be soluble in ] )
] ) Slightly soluble in acetone,
- organic solvents like DMSO,
Solubility chloroform, DMSO, and

DMF, and chlorinated

hydrocarbons.

methanol.[2]

Table 2: Spectroscopic Data (Predicted/Inferred)
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1-(2-Methoxyphenyl)-4-(4- 1-(4-Methoxyphenyl)-4-(4-

Data Type ) . . . . .
nitrophenyl)piperazine nitrophenyl)piperazine

Expected chemical shifts
(ppm) for aromatic protons of
the 2-methoxyphenyl group
around 6.8-7.2, aromatic
H NMR protons of the 4-nitrophenyl No detailed spectrum available
group around 6.9 (d) and 8.1 in search results.
(d), piperazine protons as
multiplets around 3.2-3.6, and
methoxy protons as a singlet

around 3.9.

Expected chemical shifts
(ppm) for aromatic carbons,
5C NMR piperazine carbons, and the No detailed spectrum available
methoxy carbon. The carbon in search results.
bearing the nitro group would

be significantly downfield.

Expected [M+H]* at m/z No detailed spectrum available

Mass Spectrum (MS) )
314.1505. in search results.

Experimental Protocols: Synthesis

The synthesis of 1-aryl-4-arylpiperazines can be achieved through several methods, most
commonly via nucleophilic aromatic substitution (SNAAr) or Buchwald-Hartwig amination.
Below is a plausible experimental protocol for the synthesis of 1-(2-Methoxyphenyl)-4-(4-

nitrophenyl)piperazine based on the SNAAr reaction.

Protocol: Synthesis of 1-(2-Methoxyphenyl)-4-(4-
hitrophenyl)piperazine via Nucleophilic Aromatic
Substitution

Obijective: To synthesize 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine from 1-(2-
methoxyphenyl)piperazine and 1-fluoro-4-nitrobenzene.
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Materials:

1-(2-methoxyphenyl)piperazine

e 1-fluoro-4-nitrobenzene

o Potassium carbonate (K2COs), anhydrous

e Dimethylformamide (DMF), anhydrous

o Ethyl acetate (EtOAC)

e Brine (saturated agueous NaCl solution)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
» Round-bottom flask

e Magnetic stirrer and stir bar

e Heating mantle with temperature control

» Condenser

e Separatory funnel

e Rotary evaporator

o Equipment for column chromatography (silica gel)
e TLC plates and developing chamber

Procedure:

e Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a
condenser, add 1-(2-methoxyphenyl)piperazine (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq),
and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The amount of
solvent should be sufficient to ensure proper stirring.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress
of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system
(e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the
reaction mixture into a separatory funnel containing water.

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to
remove residual DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure
using a rotary evaporator to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a
gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(2-Methoxyphenyl)-4-(4-
nitrophenyl)piperazine.

Characterization: Characterize the purified product by 'H NMR, 13C NMR, and mass
spectrometry to confirm its identity and purity.
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Synthesis Workflow

1-(2-methoxyphenyl)piperazine +
1-fluoro-4-nitrobenzene +
K2CO3 in DMF

Step 1

Heating at 80-100°C

Step 2

Aqueous Work-up

Step 3

Ethyl Acetate Extraction

Step 4

Column Chromatography

Final Product

Click to download full resolution via product page

Synthesis Workflow Diagram

Biological Activity and Signaling Pathways

While direct biological activity data for 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is not

extensively reported, its significance lies in its role as a precursor to potent antifungal drugs.
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The structurally similar 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a known
intermediate in the synthesis of itraconazole and posaconazole.

These triazole antifungal agents function by inhibiting the fungal cytochrome P450 enzyme,
lanosterol 14-alpha-demethylase (CYP51).[1][5][6] This enzyme is crucial for the biosynthesis
of ergosterol, an essential component of the fungal cell membrane. The inhibition of this
enzyme disrupts the integrity of the fungal cell membrane, leading to fungal cell death.

The arylpiperazine moiety itself is a well-known pharmacophore found in a variety of
biologically active compounds. Derivatives of arylpiperazine have been shown to exhibit a wide
range of activities, including anticancer and central nervous system effects, often through
interaction with serotonin and dopamine receptors.[7][8][9]

Ergosterol Biosynthesis Pathway and Inhibition by
Azole Antifungals

The ergosterol biosynthesis pathway is a critical target for antifungal therapy. Lanosterol is
converted to ergosterol through a series of enzymatic steps. Azole antifungals, which are
synthesized from intermediates like 1-(aryl)-4-(nitrophenyl)piperazine, specifically inhibit the
lanosterol 14-alpha-demethylase enzyme.
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Ergosterol Biosynthesis Pathway Inhibition

Lanosterol

Inhibition
Lanosterol 14-alpha-demethylase
(CYP51)
Oxidation

[Epoxy-intermediate)

4,4-dimethyl-cholesta-
8,14,24-trienol

Multiple Steps
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Inhibition of Ergosterol Biosynthesis

Conclusion

1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a valuable chemical entity, primarily for its
potential as a building block in the synthesis of pharmaceuticals. While specific experimental
data for this particular isomer is limited, a comprehensive understanding of its properties and
synthesis can be derived from the extensive information available for its structural isomers and
the broader class of arylpiperazines. The role of its derivatives as potent antifungal agents
highlights the importance of this chemical scaffold in drug discovery and development. Further
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research into the direct biological activities of this compound could reveal novel therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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